molecular formula C10H11NO3S B1370329 5-(Pyrrolidine-1-carbonyl)thiophene-2-carboxylic acid CAS No. 921596-93-2

5-(Pyrrolidine-1-carbonyl)thiophene-2-carboxylic acid

Cat. No. B1370329
M. Wt: 225.27 g/mol
InChI Key: WMXRWGATDPMUQW-UHFFFAOYSA-N
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Description

“5-(Pyrrolidine-1-carbonyl)thiophene-2-carboxylic acid” is a chemical compound with the molecular formula C10H12NO3S . It belongs to the class of organic compounds known as alpha amino acid amides .


Synthesis Analysis

The synthesis of thiophene derivatives, such as “5-(Pyrrolidine-1-carbonyl)thiophene-2-carboxylic acid”, has been a topic of interest in recent years . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “5-(Pyrrolidine-1-carbonyl)thiophene-2-carboxylic acid” is characterized by a five-membered pyrrolidine ring . This ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Chemical Reactions Analysis

Thiophene derivatives, including “5-(Pyrrolidine-1-carbonyl)thiophene-2-carboxylic acid”, have been widely studied as substrates in coupling reactions and olefinations . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Physical And Chemical Properties Analysis

The predicted boiling point of “5-(Pyrrolidine-1-carbonyl)thiophene-2-carboxylic acid” is 460.3±30.0 °C and its predicted density is 1.418±0.06 g/cm3 .

Future Directions

Thiophene-based analogs, including “5-(Pyrrolidine-1-carbonyl)thiophene-2-carboxylic acid”, continue to fascinate scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on exploring the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

properties

IUPAC Name

5-(pyrrolidine-1-carbonyl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3S/c12-9(11-5-1-2-6-11)7-3-4-8(15-7)10(13)14/h3-4H,1-2,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMXRWGATDPMUQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90627548
Record name 5-(Pyrrolidine-1-carbonyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Pyrrolidine-1-carbonyl)thiophene-2-carboxylic acid

CAS RN

921596-93-2
Record name 5-(Pyrrolidine-1-carbonyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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